dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Overview
Description
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a useful research compound. Its molecular formula is C16H14O7 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of chemical reactions like the Suzuki–Miyaura coupling, we can consider it as the compound’s reactivity and stability. The compound’s reactivity in the Suzuki–Miyaura coupling is influenced by factors such as the choice of catalyst, the presence of a base, and the reaction temperature .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This is a critical step in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of this compound in the Suzuki–Miyaura coupling is influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the choice of solvent, and the presence of other substances that can act as ligands or bases . These factors can significantly influence the efficiency and selectivity of the coupling reaction .
Properties
IUPAC Name |
dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVROVKRCYLCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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